molecular formula C16H13ClN2O3 B14329992 (1,3-Benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate CAS No. 104029-72-3

(1,3-Benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate

Cat. No.: B14329992
CAS No.: 104029-72-3
M. Wt: 316.74 g/mol
InChI Key: UEQVSFPFLAYIAJ-UHFFFAOYSA-N
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Description

(1,3-Benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate is a chemical compound with a complex structure that includes a benzoxazole ring, a chlorophenyl group, and a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate typically involves the formation of the benzoxazole ring followed by the introduction of the chlorophenyl and methylcarbamate groups. One common method involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(1,3-Benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,3-Benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity, while the methylcarbamate moiety can contribute to its stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

104029-72-3

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

[1,3-benzoxazol-2-yl-(2-chlorophenyl)methyl] N-methylcarbamate

InChI

InChI=1S/C16H13ClN2O3/c1-18-16(20)22-14(10-6-2-3-7-11(10)17)15-19-12-8-4-5-9-13(12)21-15/h2-9,14H,1H3,(H,18,20)

InChI Key

UEQVSFPFLAYIAJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC(C1=CC=CC=C1Cl)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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